2-(Piperidin-2-yl)cyclohexan-1-one

説明

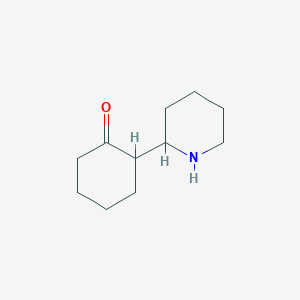

2-(Piperidin-2-yl)cyclohexan-1-one is a bicyclic organic compound featuring a cyclohexanone core fused to a piperidine ring. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol (based on the hydrochloride salt form, CAS 1384430-16-3) .

特性

分子式 |

C11H19NO |

|---|---|

分子量 |

181.27 g/mol |

IUPAC名 |

2-piperidin-2-ylcyclohexan-1-one |

InChI |

InChI=1S/C11H19NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h9-10,12H,1-8H2 |

InChIキー |

ZYCSQSIUPDAHSN-UHFFFAOYSA-N |

正規SMILES |

C1CCC(=O)C(C1)C2CCCCN2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-yl)cyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . These methods provide efficient routes to obtain the desired piperidine derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable processes such as continuous flow reactions or microwave-assisted synthesis. These methods offer advantages in terms of yield, purity, and cost-effectiveness, making them suitable for large-scale production .

化学反応の分析

Types of Reactions

2-(Piperidin-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The piperidine ring can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

2-(Piperidin-2-yl)cyclohexan-1-one has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-(Piperidin-2-yl)cyclohexan-1-one involves its interaction with molecular targets and pathways within biological systems. The piperidine ring can modulate pharmacokinetic and pharmacodynamic properties, potentially enhancing the efficacy of therapeutic agents or reducing side effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Key Findings:

- Pharmacological Activity : MXE and fluorexetamine exhibit dissociative effects due to NMDA receptor antagonism, similar to ketamine. In contrast, diarylidene derivatives demonstrate anti-inflammatory and antioxidant properties, highlighting the impact of substituents on biological activity .

- Structural Rigidity : The piperidine ring in this compound enhances conformational stability compared to open-chain amines (e.g., ethylamine in MXE) .

- Synthetic Utility : Compounds like 2-(2-Methylbenzoyl)cyclohexan-1-one serve as intermediates in organic synthesis, whereas Mannich base derivatives (e.g., morpholine-containing analogs) are tailored for drug discovery .

Piperidine and Pyrrolidine Derivatives

Table 2: Amine-Modified Cyclohexanones

Key Findings:

生物活性

2-(Piperidin-2-yl)cyclohexan-1-one, also known as a piperidinyl cyclohexanone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been explored for its effects on different biological targets, including cancer cells and microbial pathogens. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring attached to a cyclohexanone moiety. Its structure can be represented as follows:

This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, research has shown that compounds with similar piperidinyl structures can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways through the accumulation of reactive oxygen species (ROS) and mitochondrial depolarization .

Table 1: Cytotoxicity Profiles of Piperidone Derivatives

| Compound | Cell Line Tested | CC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast Cancer (MCF7) | 5.0 | Induction of ROS, apoptosis |

| Piperidone Analog 2608 | Colon Cancer (COLO205) | 3.5 | Proteasome inhibition, apoptosis |

| Piperidone Analog 2610 | Lymphoma (CEM) | 2.0 | Mitochondrial depolarization |

These findings suggest that the piperidine moiety contributes significantly to the anticancer activity through various mechanisms, including proteasome inhibition and ROS generation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Some studies have reported that structurally related compounds exhibit inhibitory activity against Mycobacterium tuberculosis and other pathogens . The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways essential for bacterial survival.

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | Minimum Inhibitory Concentration (MIC, µM) |

|---|---|

| This compound | <20 |

| Piperidine Derivative A | <10 |

| Piperidine Derivative B | <5 |

The low MIC values indicate potent activity against tuberculosis, suggesting potential therapeutic applications in treating resistant strains.

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving a novel piperidone compound demonstrated significant tumor reduction in patients with advanced breast cancer. The study reported a median progression-free survival of 8 months .

- Antimicrobial Efficacy : A study focused on drug-resistant Mycobacterium tuberculosis showed that a derivative of this compound reduced bacterial load in infected mice models significantly compared to standard treatments .

Q & A

Q. What are the optimal synthetic routes for 2-(Piperidin-2-yl)cyclohexan-1-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Core Strategy : Use cyclohexanone derivatives as starting materials, with piperidine incorporation via reductive amination or nucleophilic substitution. For example, substituent-dependent synthesis (e.g., fluorophenyl or methoxyphenyl analogs) can guide reaction optimization .

- Condition Optimization : Adjust temperature (e.g., 57–63°C for similar ketone syntheses) and catalysts (e.g., HCl, HNO₃) to enhance efficiency . Monitor purity via HPLC or GC-MS, ensuring >98% purity as per analytical standards .

- Yield Improvement : Vary solvent polarity (DMF, DMSO, ethanol) to improve solubility and reaction kinetics .

Q. How can researchers validate the structural identity and purity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- Chromatography : Use TLC (Rf ~0.33–0.35 in petroleum ether/ethyl acetate) for preliminary purity checks .

Q. What computational methods are suitable for analyzing the conformational stability of this compound?

Methodological Answer:

- DFT Calculations : Perform geometry optimizations at B3LYP/6-31G** level to assess chair vs. boat conformations of the cyclohexanone ring .

- InChI Key Validation : Cross-reference computed InChI keys (e.g., KAKVNRIKKWSGEO-DRIZWPFRSA-N for related compounds) with experimental data .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives?

Methodological Answer:

- Data Triangulation : Compare in vitro assays (e.g., antimicrobial, anticancer) with structural analogs (e.g., methoxetamine derivatives) to identify substituent-dependent activity trends .

- Error Mitigation : Address nomenclature inconsistencies (e.g., correcting "ethylamino" vs. "amino" groups) through rigorous spectral validation .

Q. What strategies enable enantioselective synthesis of this compound for chiral pharmacology studies?

Methodological Answer:

- Chiral Catalysts : Use tert-butyldimethylsilyl (TBS) protecting groups or asymmetric hydrogenation to control stereochemistry .

- Resolution Techniques : Apply chiral HPLC or enzymatic resolution for enantiomer separation, referencing protocols for fluorophenyl analogs .

Q. How do substituents on the piperidine ring affect the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

- SAR Studies : Synthesize analogs with varying substituents (e.g., 3-methoxy, 4-chloro) and evaluate bioactivity. For example, methoxetamine (MXE) derivatives show altered receptor binding compared to unsubstituted variants .

- Computational Docking : Model interactions with biological targets (e.g., NMDA receptors) using AutoDock Vina to predict substituent effects .

Q. What experimental designs are recommended for studying metabolic pathways of this compound in vivo?

Methodological Answer:

Q. How can researchers address discrepancies in analytical results across laboratories?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。